N-Carbomethoxy-L-phenylalanine

描述

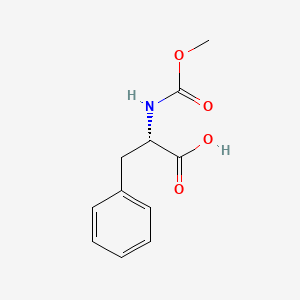

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGICDLYPUUZBIV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516408 | |

| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41844-91-1 | |

| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41844-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbomethoxy-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041844911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBOMETHOXY-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276976775K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Carbomethoxy-L-phenylalanine: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Carbomethoxy-L-phenylalanine, a key derivative of the essential amino acid L-phenylalanine. This document delves into its core chemical and physical properties, detailed structural analysis, synthesis methodologies, and its critical applications in peptide synthesis and drug development. Synthesizing theoretical knowledge with practical insights, this guide is intended to be an essential resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction

N-Carbomethoxy-L-phenylalanine, systematically named (2S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid, is a pivotal molecule in the realm of synthetic organic chemistry and drug discovery.[1] As an N-protected form of L-phenylalanine, it serves as a crucial building block in the construction of complex peptides and peptidomimetics. The methoxycarbonyl (or carbomethoxy) group provides temporary protection of the alpha-amino functionality, preventing undesired side reactions during peptide coupling and allowing for sequential chain elongation.[2] Understanding the nuanced properties and behavior of this compound is paramount for its effective utilization in the laboratory.

L-phenylalanine itself is an essential aromatic amino acid, playing a vital role in numerous biological processes.[3] Its derivatives, including N-Carbomethoxy-L-phenylalanine, are instrumental in modifying the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. This guide will explore the synthesis, characterization, and strategic application of this important compound, providing a foundation for its use in advanced research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Carbomethoxy-L-phenylalanine is critical for its handling, storage, and application in synthesis. The key properties are summarized in the table below, with a comparative reference to the parent amino acid, L-phenylalanine, and the commonly used N-tert-Butoxycarbonyl-L-phenylalanine (Boc-L-phenylalanine).

| Property | N-Carbomethoxy-L-phenylalanine | L-Phenylalanine | N-tert-Butoxycarbonyl-L-phenylalanine (Boc-L-phenylalanine) |

| Molecular Formula | C₁₁H₁₃NO₄[1] | C₉H₁₁NO₂[3] | C₁₄H₁₉NO₄[4] |

| Molecular Weight | 223.22 g/mol [1] | 165.19 g/mol [3] | 265.3 g/mol [4] |

| Melting Point | Data not available | ~283 °C (decomposes)[5] | 85-87 °C[4][6] |

| Appearance | White to off-white crystalline powder (predicted) | White crystalline powder[5] | White fine crystalline powder[4] |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide (predicted based on similar compounds) | Sparingly soluble in water; soluble in formic acid; practically insoluble in ethanol[7] | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone[6] |

| Optical Rotation [α]ᴅ | Data not available | Laevorotatory (-) in its natural L-form[8] | +25±1°, c = 1% in ethanol[4] |

Molecular Structure and Spectroscopic Analysis

The structural integrity of N-Carbomethoxy-L-phenylalanine is defined by the L-phenylalanine backbone with a methoxycarbonyl group attached to the alpha-amino nitrogen.

Systematic Name: (2S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid[1] SMILES: COC(=O)NC(=O)O[1] InChI: InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)/t9-/m0/s1[1]

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the alpha-proton, the beta-protons of the benzyl group, the methyl protons of the carbomethoxy group, and the amide proton. The aromatic protons would appear as a multiplet in the range of δ 7.2-7.4 ppm. The alpha-proton, coupled to the beta-protons and the amide proton, would likely be a multiplet around δ 4.5-4.8 ppm. The diastereotopic beta-protons would present as two separate multiplets or a complex multiplet between δ 2.9-3.3 ppm. The methyl group of the carbomethoxy protecting group would be a sharp singlet at approximately δ 3.6-3.7 ppm. The amide proton signal would be a doublet around δ 5.0-5.5 ppm, with its chemical shift being sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the alpha-carbon, the beta-carbon, and the methyl carbon of the protecting group. The carbonyl carbons are expected in the δ 170-175 ppm (carboxylic acid) and δ 155-160 ppm (carbamate) regions. The aromatic carbons would appear between δ 125-140 ppm. The alpha-carbon signal is anticipated around δ 55-60 ppm, the beta-carbon around δ 35-40 ppm, and the methyl carbon of the carbomethoxy group around δ 52 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence and reference the chemical shifts to the solvent peak.[9]

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹ for the amide N-H.

-

C=O stretches: Two distinct strong absorptions for the carbonyl groups; one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the carbamate around 1690-1710 cm⁻¹.

-

C-O stretch: Bands in the 1200-1300 cm⁻¹ region for the ester and carboxylic acid C-O bonds.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ range.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: For a solid sample, utilize an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹, with a background spectrum taken prior to the sample measurement.[9]

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z of 224.0863, and the sodiated adduct [M+Na]⁺ at an m/z of 246.0682. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI mass spectrometer.

-

Data Acquisition: Introduce the sample solution into the ion source and acquire the spectrum in positive ion mode.[9]

Synthesis and Reactivity

The primary method for the synthesis of N-Carbomethoxy-L-phenylalanine involves the reaction of L-phenylalanine with methyl chloroformate under basic conditions. This reaction, a type of Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution at the carbonyl carbon of methyl chloroformate by the amino group of L-phenylalanine.

Caption: General deprotection scheme for the N-carbomethoxy group.

Applications in Peptide Synthesis and Drug Development

N-Carbomethoxy-L-phenylalanine is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS). [2]In SPPS, the protected amino acid is activated at its carboxyl group and coupled to the free amino group of a resin-bound peptide chain. The choice of the N-terminal protecting group is crucial for the overall success of the synthesis.

While the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups are more commonly employed in modern SPPS due to their well-established deprotection conditions, the carbomethoxy group offers an alternative with distinct stability. Its resistance to the acidic conditions used for Boc-group cleavage and the basic conditions for Fmoc-group removal allows for its use in orthogonal protection strategies.

Caption: Role of N-protected amino acids in the SPPS cycle.

In drug development, the incorporation of N-protected amino acids like N-Carbomethoxy-L-phenylalanine is essential for the synthesis of peptide-based drugs. These modifications can enhance the metabolic stability of the peptide, improve its oral bioavailability, and fine-tune its binding affinity to biological targets.

Safety and Handling

N-Carbomethoxy-L-phenylalanine should be handled with care in a laboratory setting. Based on data for similar compounds, it may cause skin and eye irritation, and respiratory irritation. [1]

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Carbomethoxy-L-phenylalanine is a versatile and valuable reagent for synthetic chemists, particularly in the fields of peptide synthesis and medicinal chemistry. Its unique properties, stemming from the methoxycarbonyl protecting group, provide an alternative to the more common Boc and Fmoc strategies. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for its effective and safe implementation in research and development endeavors. Further experimental investigation into its specific physicochemical properties will undoubtedly enhance its utility and expand its applications.

References

-

N-(tert-Butoxycarbonyl)-L-phenylalanine manufacturers and suppliers in india. (n.d.). Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). L-Phenylalanine. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). N-(Methoxycarbonyl)-L-phenylalanine. Retrieved January 26, 2026, from [Link]

-

bmse000045 L-Phenylalanine at BMRB. (n.d.). Retrieved January 26, 2026, from [Link]

-

Fields, G. B. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Retrieved January 26, 2026, from [Link]

-

Olsztyńska-Janus, S., Komorowska, M., & Dupuy, N. (2015). FTIR analysis of L-phenylalanine. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Cook, C. W., Viola, D., Byrne, S., & d'Aubigny, C. D. (n.d.). Absolute value of optical rotation of phenylalanine for various... ResearchGate. Retrieved January 26, 2026, from [Link]

- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.

-

(PDF) Solubility of L-Phenylalanine in Aqueous Solutions. (2008). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.). Lund University Publications. Retrieved January 26, 2026, from [Link]

- Process for the synthesis of melphalan. (n.d.). Google Patents.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

- Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 108(1), e22932.

-

The optical activity of amino acids. (n.d.). Retrieved January 26, 2026, from [Link]

-

N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. (2019, November 29). Retrieved January 26, 2026, from [Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]

-

Olsztyńska-Janus, S., et al. (2001). ATR-FTIR spectra of L-phenylalanine (0.25 mol L 21 ) in aqueous... ResearchGate. Retrieved January 26, 2026, from [Link]

-

Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved January 26, 2026, from [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

(PDF) Primary Amine and Solvent‐Induced Polymerizations of L‐ or D,L‐Phenylalanine N‐Carboxyanhydride. (2005). ResearchGate. Retrieved January 26, 2026, from [Link]

- Method for the fmoc group cleavage. (n.d.). Google Patents.

-

Left: optical rotation sign predicted from l-(S)-alanine... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Dietrich, B. (2020). Coupling of Boc-phenylalanine with phenylalanine ethyl ester hydrochloride. ChemSpider SyntheticPages. Retrieved January 26, 2026, from [Link]

-

Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

-

L-Phenylalanine; LC-ESI-QTOF; MS2; CE: 10; R=; [M+H]+. (2017, October 20). MassBank. Retrieved January 26, 2026, from [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. spectrabase.com [spectrabase.com]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 5. L-Phenylalanine | 63-91-2 [chemicalbook.com]

- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine manufacturers and suppliers in india [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. issr.edu.kh [issr.edu.kh]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-Carbomethoxy-L-phenylalanine: Synthesis, Applications, and Core Principles for Drug Development

For Immediate Release

Pohang, Republic of Korea – January 26, 2026 – This technical guide provides a comprehensive overview of N-Carbomethoxy-L-phenylalanine, a critical building block for researchers, scientists, and drug development professionals. The document details its fundamental properties, synthesis, and applications, with a focus on its role in peptide chemistry and pharmaceutical development.

Core Compound Overview: N-Carbomethoxy-L-phenylalanine

N-Carbomethoxy-L-phenylalanine, also known as N-(Methoxycarbonyl)-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. In this molecule, the amino group is protected by a methoxycarbonyl group. This modification is pivotal in synthetic organic chemistry, particularly in the precise and controlled assembly of peptides. The introduction of the carbomethoxy protecting group prevents the highly reactive amino group from participating in unintended side reactions during peptide bond formation, thereby ensuring the desired peptide sequence is synthesized with high fidelity.

Key Identifiers and Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 41844-91-1 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.22 g/mol | [1] |

| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid | [1] |

| Synonyms | N-(Methoxycarbonyl)-L-phenylalanine, (methoxycarbonyl)-l-phenylalanine | [1] |

The Critical Role of N-Protection in Peptide Synthesis

The synthesis of peptides, essential molecules in numerous biological processes and a cornerstone of modern therapeutics, is a complex undertaking. The primary challenge lies in selectively forming amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of another in a predefined sequence. Unprotected amino acids possess at least two reactive functional groups, the amino group and the carboxyl group, which can lead to a mixture of undesired products and polymerization.

To circumvent this, a strategy of temporary "protection" of the amino group is employed. Carbamates are a popular choice for amine protection as they are readily installed, inert to many reaction conditions, and can be removed under specific conditions without affecting the newly formed peptide bonds. The N-methoxycarbonyl group in N-Carbomethoxy-L-phenylalanine serves this protective function, allowing for the sequential and controlled addition of amino acids to a growing peptide chain. This strategic protection and subsequent deprotection are fundamental to both solid-phase and solution-phase peptide synthesis.

Synthesis of N-Carbomethoxy-L-phenylalanine: A Validated Protocol

The synthesis of N-Carbomethoxy-L-phenylalanine is typically achieved through the N-acylation of L-phenylalanine. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base. In this case, L-phenylalanine is reacted with methyl chloroformate in an aqueous basic solution.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is based on established methods for the N-alkoxycarbonylation of amino acids.

Materials:

-

L-phenylalanine

-

Methyl chloroformate

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of L-phenylalanine: In a flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1 equivalent) in a 1 M aqueous solution of sodium carbonate (3 equivalents). The mixture is stirred at 0°C in an ice bath. To aid in solubility, a 1:1 mixture of dioxane and water can be used as the solvent system.

-

Addition of Acylating Agent: While vigorously stirring the cooled solution, slowly add methyl chloroformate (approximately 1.05 equivalents) dropwise. The temperature should be maintained at 0°C during the addition to control the exothermic reaction.

-

Reaction Progression: After the complete addition of methyl chloroformate, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-6 hours) to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

The reaction mixture is first washed with an organic solvent like diethyl ether to remove any unreacted methyl chloroformate.

-

The aqueous layer is then carefully acidified to a pH of approximately 2-3 using a dilute solution of hydrochloric acid (e.g., 2 M HCl) while being cooled in an ice bath. This protonates the carboxylate, making the product less water-soluble.

-

The acidified aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate.

-

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Carbomethoxy-L-phenylalanine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a white, crystalline solid.

Causality in Experimental Choices:

-

Low Temperature: The initial reaction is conducted at 0°C to control the exothermicity of the acylation reaction and to minimize potential side reactions, such as the hydrolysis of methyl chloroformate.

-

Basic Conditions: The use of a base like sodium carbonate is crucial to deprotonate the amino group of L-phenylalanine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of methyl chloroformate. The base also neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

-

Acidification: Acidification of the aqueous layer is necessary to protonate the carboxylate group of the product, rendering it less soluble in water and facilitating its extraction into an organic solvent.

-

Recrystallization: This final purification step is essential to remove any remaining impurities and to obtain a product of high purity, which is critical for its subsequent use in peptide synthesis.

Caption: Synthetic workflow for N-Carbomethoxy-L-phenylalanine.

Applications in Drug Development and Peptide Science

N-protected amino acids like N-Carbomethoxy-L-phenylalanine are indispensable in the synthesis of peptide-based drugs and other complex organic molecules. The incorporation of such modified amino acids can significantly influence the pharmacological properties of a peptide.

Key Application Areas:

-

Peptide Synthesis: The primary application of N-Carbomethoxy-L-phenylalanine is as a building block in the synthesis of peptides. Its protected amino group allows for its carboxyl group to be activated and coupled to the free amino group of another amino acid or a growing peptide chain.

-

Drug Design and Discovery: Phenylalanine derivatives are often incorporated into drug candidates to enhance their therapeutic properties. For instance, modified phenylalanine analogs have been used in the development of enzyme inhibitors, such as those targeting proteases, which are implicated in a variety of diseases. The modification of the phenylalanine scaffold can lead to improved binding affinity, selectivity, and metabolic stability of the drug molecule. While specific blockbuster drugs containing the N-Carbomethoxy-L-phenylalanine moiety are not prominently documented in publicly available literature, its utility lies in the broader context of creating novel peptide and peptidomimetic therapeutics. The principles of using such protected amino acids are fundamental to the synthesis of a wide array of investigational and approved peptide drugs.

-

Enhanced Pharmacokinetic Properties: The N-acylation of amino acids can influence the lipophilicity and conformational flexibility of the resulting peptides. These modifications can lead to improved membrane permeability, resistance to enzymatic degradation, and ultimately, enhanced bioavailability of peptide-based drugs.

Caption: Role of N-Carbomethoxy-L-phenylalanine in drug development.

Conclusion: A Foundational Reagent in Modern Medicinal Chemistry

N-Carbomethoxy-L-phenylalanine represents a key enabling tool in the armamentarium of the medicinal chemist. Its straightforward synthesis and the critical role of its N-methoxycarbonyl protecting group underscore the elegance and necessity of strategic molecular modifications in the construction of complex and biologically active molecules. As the demand for sophisticated peptide-based therapeutics continues to grow, the importance of high-quality, well-characterized building blocks like N-Carbomethoxy-L-phenylalanine will only increase, paving the way for the discovery and development of next-generation medicines.

References

-

PubChem. N-(Methoxycarbonyl)-L-phenylalanine. National Center for Biotechnology Information. [Link]

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

Sources

An In-depth Technical Guide to the Solubility of N-Carbomethoxy-L-phenylalanine in Organic Solvents

This guide provides a comprehensive technical overview of the principles, experimental determination, and theoretical modeling of the solubility of N-Carbomethoxy-L-phenylalanine. Recognizing the limited publicly available quantitative data for this specific compound, this document leverages data from analogous structures, particularly the parent amino acid L-phenylalanine and the closely related N-Acetyl-L-phenylalanine, to illustrate key concepts and methodologies. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to approach the solubility assessment of N-Carbomethoxy-L-phenylalanine and similar N-acylated amino acid derivatives.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

N-Carbomethoxy-L-phenylalanine is an N-protected derivative of the essential amino acid L-phenylalanine. In pharmaceutical sciences, N-acylation is a common strategy to modify the physicochemical properties of amino acids and peptides, influencing their stability, membrane permeability, and pharmacokinetic profiles[1][2][3]. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that dictates its bioavailability, formulation design, and the efficiency of purification processes like crystallization[4][5]. Poor aqueous solubility is a major hurdle in drug development, affecting more than 40% of new chemical entities[5]. A thorough understanding of a compound's solubility in various organic solvents is therefore essential for developing robust and scalable manufacturing processes, including reaction, extraction, and crystallization steps.

The introduction of the carbomethoxy group to the nitrogen atom of L-phenylalanine fundamentally alters its properties. The free amino group of L-phenylalanine can exist in a zwitterionic form, contributing to its solubility in polar solvents like water. N-acylation removes this zwitterionic character, generally decreasing aqueous solubility but increasing solubility in organic solvents[1]. This guide will delve into the methodologies for quantifying this solubility and the theoretical frameworks for its interpretation.

Physicochemical Properties and Predicted Solubility Profile

Key Physicochemical Properties of N-Carbomethoxy-L-phenylalanine:

-

Molecular Formula: C₁₁H₁₃NO₄

-

Molecular Weight: 223.22 g/mol

-

Structure: The molecule consists of a hydrophobic benzyl group, a chiral center, a carboxylic acid group, and a carbomethoxy group attached to the nitrogen.

-

Predicted Lipophilicity (XLogP3): 1.0. This value suggests a moderate lipophilicity, indicating that it will be more soluble in organic solvents than in water.

The presence of the benzyl group provides a significant nonpolar character, while the carboxylic acid and the carbomethoxy group offer sites for hydrogen bonding. The overall solubility will be a balance of these competing factors.

Comparative Solubility Data of Analogous Compounds

To provide a quantitative context, the following table summarizes the solubility of L-phenylalanine and N-Acetyl-L-phenylalanine in various solvents. This data serves as a valuable proxy for estimating the solubility of N-Carbomethoxy-L-phenylalanine.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| L-Phenylalanine | Water | 25 | 26.9 mg/mL | [6] |

| Ethanol | - | Practically Insoluble | [7] | |

| Methanol | - | Very Slightly Soluble | [6] | |

| N-Acetyl-L-phenylalanine | Dimethyl Sulfoxide (DMSO) | - | ~12 mg/mL | [8] |

| Dimethylformamide (DMF) | - | ~16 mg/mL | [8] | |

| Ethanol | - | Slightly Soluble | [8] | |

| PBS (pH 7.2) | - | ~0.25 mg/mL | [8] |

From this data, we can infer that N-Carbomethoxy-L-phenylalanine will likely exhibit poor solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF. Its solubility in alcohols like ethanol and methanol is expected to be moderate.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method[9][10][11]. This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant no longer changes.

Step-by-Step Protocol for Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of crystalline N-Carbomethoxy-L-phenylalanine to a series of vials, each containing a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C and 37°C). The agitation should be sufficient to keep the solid suspended without causing excessive grinding. Equilibration times typically range from 24 to 72 hours[11].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Then, separate the supernatant from the solid phase. This is a critical step and is usually achieved by centrifugation followed by filtration through a low-binding filter (e.g., PTFE)[11].

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved N-Carbomethoxy-L-phenylalanine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: It is good practice to analyze the residual solid after the experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations or solvate formation during the equilibration period[10].

Visualizing the Experimental Workflow

Caption: From experimental data to thermodynamic insights.

Conclusion

While direct, quantitative solubility data for N-Carbomethoxy-L-phenylalanine in a wide range of organic solvents is not extensively documented in publicly accessible literature, a robust framework exists for its determination and analysis. By understanding the physicochemical properties of the molecule and leveraging data from close analogs like N-Acetyl-L-phenylalanine, researchers can formulate a targeted experimental plan. The application of standardized methodologies, such as the shake-flask method, coupled with thermodynamic modeling using the van't Hoff and Apelblat equations, provides a reliable pathway to obtaining the critical solubility data needed for process development and formulation in the pharmaceutical industry. This guide serves as a foundational resource for scientists and researchers embarking on the characterization of N-Carbomethoxy-L-phenylalanine and similar N-protected amino acid derivatives.

References

-

Pal, A., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

-

Wang, Y.-S., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules. [Link]

-

Ueda, K., et al. (2021). Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. Pharmaceutics. [Link]

-

Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine.... [Link]

-

ResearchGate. (2008). Solubility of L-Phenylalanine in Aqueous Solutions. [Link]

-

Elsevier. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. [Link]

-

Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

-

Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

-

Raytor. (2023). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

ChemRxiv. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

-

The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Phenylalanine. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

ResearchGate. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. [Link]

-

Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

-

MDPI. (2022). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]

-

PubChem. (n.d.). L-Phenylalanine. [Link]

-

National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

-

National Institutes of Health. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

ResearchGate. (2024). Solubility Determination, Model Correlation, and Solvent Effect Analysis of Nisoldipine in Different Solvent Systems at a Series of Temperature. [Link]

-

LifeTein. (n.d.). How to predict peptide solubility?. [Link]

Sources

- 1. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]

- 4. sepax-tech.com.cn [sepax-tech.com.cn]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. raytor.com [raytor.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-Carbomethoxy-L-phenylalanine

Introduction: The Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the characterization of a molecule's physicochemical properties is paramount to ensuring its safety, efficacy, and shelf-life. For active pharmaceutical ingredients (APIs) and their intermediates, thermal stability is a critical quality attribute. N-Carbomethoxy-L-phenylalanine, an N-protected derivative of the essential amino acid L-phenylalanine, serves as a valuable building block in the synthesis of various pharmaceutical agents. Its stability under thermal stress directly impacts manufacturing processes, formulation strategies, and storage conditions. This technical guide provides a comprehensive exploration of the thermal stability and degradation profile of N-Carbomethoxy-L-phenylalanine, offering insights for researchers, scientists, and drug development professionals.

The N-carbomethoxy protecting group is employed to prevent unwanted side reactions at the amino group of phenylalanine during peptide synthesis and other chemical transformations. However, the introduction of this group also influences the molecule's overall stability. Understanding its behavior at elevated temperatures is crucial for defining processing limits, identifying potential degradants, and ensuring the final product's purity and integrity.

Thermal Degradation Profile of N-Carbomethoxy-L-phenylalanine

The thermal decomposition of N-Carbomethoxy-L-phenylalanine is a multi-stage process involving the degradation of both the N-carbomethoxy group and the phenylalanine backbone. While specific experimental data for this exact molecule is not extensively published, a comprehensive profile can be constructed by analyzing the behavior of structurally related compounds, such as other N-protected amino acids and molecules containing carbamate linkages.

Analytical Techniques for Thermal Analysis

A combination of thermoanalytical techniques is essential for a thorough investigation of the thermal properties of N-Carbomethoxy-L-phenylalanine. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about decomposition temperatures, weight loss percentages, and the presence of volatile components.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, glass transitions, and the enthalpy of decomposition (whether the process is endothermic or exothermic).[2]

For the identification of gaseous degradation products, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are invaluable.

Expected Thermal Events

Based on the analysis of similar structures, the following thermal events are anticipated for N-Carbomethoxy-L-phenylalanine:

-

Melting: A sharp endothermic peak in the DSC thermogram is expected, corresponding to the melting of the crystalline solid. For comparison, N-Acetyl-L-phenylalanine has a melting point of 163-167 °C. N-alkyl-nitrophenyl carbamates have been shown to be stable up to their melting point.[3]

-

Decomposition Onset: Following melting, the TGA curve will show the onset of mass loss, indicating the beginning of thermal degradation.

-

Multi-stage Decomposition: The degradation is likely to occur in multiple steps, as observed in the thermal analysis of many amino acids and their derivatives.[4] These steps would be visible as distinct weight loss events in the TGA curve and corresponding endothermic or exothermic peaks in the DSC curve.

Table 1: Predicted Thermal Events for N-Carbomethoxy-L-phenylalanine

| Thermal Event | Expected Temperature Range (°C) | Technique | Observation |

| Melting | 150 - 200 | DSC | Sharp endothermic peak |

| Initial Decomposition | > 200 | TGA/DSC | Onset of mass loss, endothermic/exothermic peaks |

| Major Decomposition | 200 - 400 | TGA/DSC | Significant mass loss, complex series of peaks |

| Final Residue | > 400 | TGA | Stable residual mass |

Elucidation of the Degradation Pathway

The thermal degradation of N-Carbomethoxy-L-phenylalanine is hypothesized to proceed through parallel and sequential reactions involving both the N-carbomethoxy group and the phenylalanine moiety.

Degradation of the N-Carbomethoxy Group

The carbamate linkage is the most probable initial site of thermal decomposition. Two primary pathways are plausible:

-

Decarboxylation and Methylamine Formation: The carbamate can decompose to yield methylamine, carbon dioxide, and the corresponding phenylalaninaldehyde.

-

Isocyanate Formation: Thermal decomposition of carbamates can also lead to the formation of an isocyanate and methanol. In this case, methyl isocyanate and L-phenylalanine would be the initial products.

Degradation of the Phenylalanine Backbone

The phenylalanine structure itself is susceptible to thermal degradation, primarily through:

-

Decarboxylation: Loss of the carboxylic acid group as CO2, a common degradation pathway for amino acids.[5]

-

Deamination: Removal of the amino group as ammonia or other nitrogen-containing species.[5]

-

Side-Chain Fragmentation: At higher temperatures, the benzyl side chain can undergo fragmentation.

The interplay of these degradation pathways will result in a complex mixture of volatile and non-volatile products.

Visualizing the Proposed Degradation Pathway

Caption: Workflow for the thermal analysis of N-Carbomethoxy-L-phenylalanine.

Trustworthiness and Self-Validating Systems

The reliability of thermal analysis data hinges on a self-validating experimental design. This is achieved through:

-

Regular Instrument Calibration: Ensures the accuracy of temperature and heat flow measurements.

-

Use of Reference Materials: Running a known stable material alongside the sample can help to identify any instrument artifacts.

-

Orthogonal Techniques: Correlating the thermal events observed in DSC (e.g., an endotherm) with mass loss events in TGA provides a higher degree of confidence in the interpretation of the data. For instance, a DSC peak without a corresponding mass loss in TGA is likely a phase transition (e.g., melting), whereas a peak accompanied by mass loss indicates decomposition.

-

Atmosphere Control: Conducting experiments under a controlled inert atmosphere is crucial to prevent oxidative degradation, which would introduce additional, and often irrelevant, degradation pathways for assessing intrinsic thermal stability.

Conclusion

A thorough understanding of the thermal stability and degradation profile of N-Carbomethoxy-L-phenylalanine is indispensable for its effective and safe use in pharmaceutical development. By employing a combination of TGA and DSC, and by drawing logical inferences from the behavior of structurally analogous compounds, a robust thermal profile can be established. The proposed degradation pathways, centered on the lability of the carbamate bond and the inherent decomposition routes of the phenylalanine backbone, provide a framework for anticipating potential impurities and for optimizing manufacturing and storage protocols. The experimental workflows detailed herein offer a systematic approach to generating the critical data required to ensure the quality and stability of this important synthetic intermediate.

References

-

ResearchGate. DSC (a) and TG (b) curves for the thermal decomposition of...[Link]

-

ResearchGate. (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

-

Constructor University Library. Thermal Degradation of Food Proteins. [Link]

-

PubMed Central (PMC). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. [Link]

-

ResearchGate. Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity | Request PDF. [Link]

-

PubMed Central (PMC). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. [Link]

-

Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. [Link]

-

ResearchGate. Thermal degradation study of PVA derivative with pendant phenylthionecarbamate groups by DSC/TGA and GC/MS. [Link]

-

American Chemical Society. Decomposition products of L-aspartyl-L-phenylalanine methyl ester and their identification by gas-liquid chromatography. [Link]

-

PubMed. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins. [Link]

-

University of Bristol. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]

-

Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

PubChem. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138. [Link]

-

ResearchGate. Structure of L-phenylalanine methyl ester hydrochloride.[Link]

-

Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [Link]

-

ResearchGate. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. [Link]

- Google Patents. Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.

-

ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. [Link]

-

ResearchGate. N-Phthaloyl-l-alanyl-l-phenylalanine methyl ester | Request PDF. [Link]

-

Analytical Chemistry. Thermal Denaturation: A Useful Technique in Peptide Mass Mapping. [Link]

-

PubChem. L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234. [Link]

Sources

N-Carbomethoxy-L-phenylalanine: A Versatile Chiral Building Block for Advanced Synthesis

Introduction: The Strategic Value of N-Protected Amino Acids in Chiral Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise construction of chiral molecules is paramount. Amino acids, as nature's readily available chiral pool, serve as invaluable starting materials. However, their inherent reactivity, stemming from the presence of both an amine and a carboxylic acid group, necessitates a strategic approach to their use as building blocks. This is where the concept of protecting groups becomes critical. By temporarily masking one functional group, we can selectively perform reactions on the other, thereby guiding the synthetic pathway towards the desired stereoisomer.

This technical guide focuses on a specific, yet highly versatile, N-protected amino acid: N-Carbomethoxy-L-phenylalanine. While perhaps less ubiquitous than its tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) counterparts, the N-methoxycarbonyl (Moc) protected phenylalanine offers a unique set of properties that can be advantageous in various synthetic contexts. This guide will provide an in-depth exploration of the synthesis, properties, and applications of N-Carbomethoxy-L-phenylalanine, offering practical insights and detailed protocols for its effective utilization in the laboratory.

Physicochemical Properties and Structural Attributes

N-(Methoxycarbonyl)-L-phenylalanine is a white crystalline solid with a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol . Its structure, characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of the L-phenylalanine backbone, imparts a balance of stability and reactivity that is crucial for its role as a chiral building block.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 g/mol |

| Appearance | White to off-white powder |

| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid |

| CAS Number | 41844-91-1 |

The methoxycarbonyl group is a relatively small and non-labile protecting group under many standard reaction conditions, offering a degree of orthogonality in more complex synthetic sequences. Its electronic and steric properties influence the reactivity of both the carboxylic acid and the α-proton, which can be strategically exploited in various transformations.

Synthesis of N-Carbomethoxy-L-phenylalanine: A Reliable Protocol

The preparation of N-Carbomethoxy-L-phenylalanine is typically achieved through the reaction of L-phenylalanine with methyl chloroformate under basic conditions. This straightforward and high-yielding procedure allows for the efficient production of the desired protected amino acid on a laboratory scale.

Experimental Protocol: Synthesis of N-Carbomethoxy-L-phenylalanine

Materials:

-

L-Phenylalanine

-

Methyl chloroformate

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

-

Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

-

Slowly add methyl chloroformate (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-Carbomethoxy-L-phenylalanine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white crystalline solid.

Caption: Synthesis of N-Carbomethoxy-L-phenylalanine.

Applications in Peptide Synthesis: A Reliable Building Block

One of the primary applications of N-Carbomethoxy-L-phenylalanine is in peptide synthesis. The methoxycarbonyl group provides robust protection of the N-terminus, allowing for the sequential coupling of amino acids to build a peptide chain. The activation of the carboxylic acid moiety, typically with a carbodiimide reagent in the presence of an activating agent, facilitates the formation of the amide bond.

Experimental Protocol: Dipeptide Synthesis using N-Carbomethoxy-L-phenylalanine

Materials:

-

N-Carbomethoxy-L-phenylalanine

-

Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Carbomethoxy-L-phenylalanine (1 equivalent), EDC·HCl (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.

-

In a separate flask, suspend the amino acid methyl ester hydrochloride (1.1 equivalents) in DCM and add DIPEA (2.2 equivalents) to neutralize the salt and form the free amine.

-

Add the solution of the free amine to the activated N-Carbomethoxy-L-phenylalanine solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography on silica gel.

Caption: Dipeptide synthesis workflow.

Deprotection of the N-Carbomethoxy Group: Unveiling the Amine

The removal of the N-methoxycarbonyl group is a critical step to liberate the N-terminus of the peptide for further elongation or to yield the final deprotected product. The methoxycarbonyl group is generally stable to acidic conditions used for the removal of Boc groups, providing a degree of orthogonality. Deprotection is typically achieved under basic conditions, most commonly through saponification with an aqueous base.

Experimental Protocol: Deprotection of N-Carbomethoxy Group

Materials:

-

N-Carbomethoxy-protected peptide

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the N-Carbomethoxy-protected peptide in a mixture of THF (or methanol) and water.

-

Add a solution of LiOH (2-3 equivalents) or NaOH (2-3 equivalents) in water.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, carefully neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.

-

Remove the organic solvent under reduced pressure.

-

The deprotected peptide can then be isolated by extraction or lyophilization, depending on its properties.

Comparative Insights: Moc vs. Boc and Cbz Protecting Groups

As a Senior Application Scientist, it is crucial to understand the nuances of different protecting groups to make informed decisions in synthetic planning. The choice between Moc, Boc, and Cbz is not arbitrary and depends on the overall synthetic strategy and the nature of the target molecule.

| Protecting Group | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Methoxycarbonyl (Moc) | Basic hydrolysis (e.g., LiOH, NaOH) | Stable to acidic conditions; small size | Susceptible to nucleophilic attack; basic conditions may not be suitable for all substrates |

| tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA, HCl) | Easily removed with acid; orthogonal to base-labile groups | Acid-labile side chains may be affected |

| Benzyloxycarbonyl (Cbz) | Catalytic hydrogenation (H₂/Pd-C); strong acids (HBr/AcOH) | Stable to a wide range of conditions; orthogonal to acid- and base-labile groups | Hydrogenolysis may not be compatible with other functional groups (e.g., alkenes, alkynes) |

The N-methoxycarbonyl group's stability to acid makes it a valuable orthogonal protecting group in syntheses where Boc-protected functionalities are also present. Its smaller size compared to Boc and Cbz can sometimes lead to improved solubility and reduced steric hindrance in coupling reactions.

Conclusion: A Valuable Tool in the Synthetic Chemist's Arsenal

N-Carbomethoxy-L-phenylalanine represents a valuable and versatile chiral building block for organic synthesis. Its straightforward preparation, robust nature, and specific deprotection conditions provide a useful alternative to the more common N-protecting groups. For researchers and drug development professionals, a thorough understanding of the properties and applications of N-Carbomethoxy-L-phenylalanine can open up new avenues for the efficient and stereoselective synthesis of complex chiral molecules, from peptides to other biologically active compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full potential of this important synthetic tool.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13048311, N-(Methoxycarbonyl)-L-phenylalanine. Retrieved from [Link].

Methodological & Application

N-Carbomethoxy-L-phenylalanine in the synthesis of enzyme inhibitors

An Application Guide to N-Carbomethoxy-L-phenylalanine in the Synthesis of Enzyme Inhibitors

Abstract

N-Carbomethoxy-L-phenylalanine is a pivotal chiral building block in medicinal chemistry, prized for its utility in the rational design and synthesis of potent and selective enzyme inhibitors. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging this versatile reagent. We will explore the underlying chemical principles that make N-Carbomethoxy-L-phenylalanine an ideal starting material, present detailed protocols for its incorporation into inhibitor scaffolds, and discuss methodologies for the characterization and biological evaluation of the resulting compounds. Case studies focusing on key enzyme targets will illustrate its broad applicability and strategic importance in modern drug discovery.

Introduction: The Strategic Advantage of N-Carbomethoxy-L-phenylalanine

The design of small molecule enzyme inhibitors is a cornerstone of modern therapeutics. Success in this field hinges on the ability to create molecules that bind to an enzyme's active site with high affinity and specificity. N-Carbomethoxy-L-phenylalanine serves as an exemplary starting scaffold for this purpose due to a confluence of advantageous structural and chemical properties.

-

Chiral Integrity: The L-configuration is crucial for mimicking natural peptide substrates, ensuring stereospecific interactions with the enzyme's active site.

-

Hydrophobic Moiety: The benzyl side chain of the phenylalanine residue provides a significant hydrophobic pharmacophore, which is critical for engaging with nonpolar pockets in many enzyme active sites, thereby enhancing binding affinity.

-

N-Terminal Protection: The N-carbomethoxy (methoxycarbonyl) group is a stable and neutral protecting group for the alpha-amino function. Its presence prevents unwanted polymerization during coupling reactions and allows for precise, controlled synthesis.[1] This group can be retained in the final molecule or selectively removed to allow for further chain elongation in more complex peptidomimetic structures.

This guide will demonstrate how these features are exploited in the synthesis of inhibitors for medically relevant enzymes.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C11H13NO4 | PubChem[2] |

| Molecular Weight | 223.22 g/mol | PubChem[2] |

| Appearance | White fine crystalline powder | ChemicalBook[3] |

| Melting Point | 85-87 °C | ChemicalBook[3] |

| Solubility | Soluble in methanol, dichloromethane, DMF, NMP | ChemicalBook[3] |

Safety and Handling

N-Carbomethoxy-L-phenylalanine is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautions: Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust.

-

Storage: Keep in a tightly sealed container in a cool, dry place.[3]

Application in Protease Inhibitor Synthesis

Proteases are a major class of drug targets, implicated in diseases ranging from viral infections to cancer. The phenylalanine scaffold is a common feature in many protease inhibitors, as it can mimic the natural substrates that these enzymes cleave.

Rationale for Targeting Proteases

The active sites of many proteases, such as HIV protease and certain metalloproteinases, contain hydrophobic pockets (often designated S1 or S2) that readily accommodate the benzyl group of phenylalanine. By using N-Carbomethoxy-L-phenylalanine as a core, medicinal chemists can design inhibitors that occupy these pockets, forming a key part of the molecule's binding interaction. For instance, derivatives of L-phenylalanine have been successfully developed as potent inhibitors of the dengue virus protease.[4]

General Synthetic Workflow

The synthesis of a target inhibitor typically follows a multi-step process that can be adapted based on the specific molecular target. The workflow emphasizes controlled reactions, purification, and rigorous validation at each stage.

Caption: General workflow for inhibitor synthesis.

Protocols and Methodologies

The following protocols provide detailed, step-by-step instructions for key procedures in the synthesis and evaluation of enzyme inhibitors derived from N-Carbomethoxy-L-phenylalanine.

Protocol 1: Amide Bond Formation via TBTU/HOBt Coupling

This protocol describes a standard solution-phase method for forming an amide bond between N-Carbomethoxy-L-phenylalanine and a primary or secondary amine, a common step in constructing peptidomimetic inhibitors.[5]

Materials:

-

N-Carbomethoxy-L-phenylalanine

-

Target amine (e.g., an amino acid ester hydrochloride)

-

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-Carbomethoxy-L-phenylalanine (1.0 eq) in anhydrous DCM or DMF.

-

Add HOBt (1.1 eq) and TBTU (1.1 eq) to the solution. Stir for 10-15 minutes at room temperature. This is the pre-activation step.[5]

-

In a separate flask, dissolve the target amine (1.2 eq) in anhydrous DCM/DMF. If using an amine salt (e.g., hydrochloride), add DIPEA (2.5-3.0 eq) to neutralize the salt and act as the reaction base.[5]

-

Slowly add the amine/DIPEA solution to the pre-activated acid solution from step 2.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound. This example is based on a colorimetric or fluorometric assay.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (produces a detectable signal)

-

Assay buffer (specific to the enzyme, e.g., Tris-HCl, HEPES with required cofactors)

-

Synthesized inhibitor (dissolved in DMSO to make a high-concentration stock, e.g., 10 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Inhibitor Dilutions: Perform a serial dilution of your inhibitor stock solution in assay buffer. For a typical IC50 curve, you might prepare 8-10 concentrations spanning a wide range (e.g., from 100 µM to 1 nM). Include a "no inhibitor" control (buffer with DMSO only).

-

Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in cold assay buffer.

-

Assay Setup: To the wells of the 96-well plate, add:

-

Assay buffer

-

Diluted inhibitor solution (or DMSO control)

-

-

Pre-incubation: Add the diluted enzyme solution to each well. Gently mix and incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

-

Initiate Reaction: Add the substrate solution to all wells to start the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader. Measure the signal (absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed duration.

-

Data Analysis:

-

Calculate the initial reaction rate (velocity) for each inhibitor concentration.

-

Normalize the rates relative to the "no inhibitor" control (set to 100% activity).

-

Plot the % activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) equation using software like GraphPad Prism to determine the IC50 value.[6]

-

Case Study: Targeting Metalloproteinases

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is linked to cancer and arthritis. Many MMP inhibitors incorporate a zinc-binding group (ZBG), such as a hydroxamate, and a scaffold that interacts with the enzyme's specificity pockets. N-Carbomethoxy-L-phenylalanine is an excellent starting point for building the scaffold that targets the S1' hydrophobic pocket.

Synthetic Strategy Logic

The design principle involves connecting the phenylalanine scaffold to a zinc-binding warhead, often through another amino acid or linker. The stereochemistry and hydrophobic nature of the phenylalanine moiety are critical for achieving high potency.

Caption: Logical relationship in MMP inhibitor design.

Example Data

The potency of inhibitors synthesized from phenylalanine derivatives can be substantial. For example, rationally designed inhibitors for Carboxypeptidase A, another zinc-containing metalloenzyme, have shown competitive inhibition with Ki values in the low micromolar range.[7] A series of N-benzoyl hydroxamate analogs also demonstrated potent inhibitory activity against MMP-2 and MMP-9.[8]

| Compound ID | Target Enzyme | Inhibitor Type | IC50 / Ki (µM) | Reference |

| 1 | Carboxypeptidase A | N-(Hydroxyaminocarbonyl)phenylalanine | Ki = 2.09 | Chung & Kim, 2001[7] |

| D-1 | Carboxypeptidase A | D-enantiomer of Compound 1 | Ki = 1.54 | Chung & Kim, 2001[7] |

| Q-c4 | HIV-1 Capsid | Dimerized Phenylalanine Derivative | EC50 = 0.57 | Wang et al., 2022[9] |

This data highlights how modifications to the core phenylalanine structure can yield highly potent inhibitors. Interestingly, for the carboxypeptidase A inhibitor, the D-configuration was found to be more potent, underscoring the importance of empirical testing in drug design.[7]

Conclusion

N-Carbomethoxy-L-phenylalanine is more than just a protected amino acid; it is a strategic tool for the rational design of high-affinity enzyme inhibitors. Its inherent structural features—a defined stereocenter, a hydrophobic side chain, and a stably protected amine—provide a robust foundation for building molecules that can effectively target the active sites of a wide range of enzymes, particularly proteases. The protocols and workflows detailed in this guide offer a validated framework for the synthesis, purification, and evaluation of novel inhibitors, empowering researchers to accelerate their drug discovery programs.

References

-

Dillehay, L. D., Bass, R., & Englesberg, E. (1980). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Journal of Cellular Physiology, 102(3), 395-405. [Link]

-

Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 9(1), 185-189. [Link]

-

Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan J. Chem. [Link]

-

Bozdag, M., et al. (2016). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 115-121. [Link]

-

Kim, M., et al. (2006). Design and Synthesis of Novel Metalloproteinase Inhibitors. Bulletin of the Korean Chemical Society, 27(5), 714-718. [Link]

-

National Center for Biotechnology Information (n.d.). N-(Methoxycarbonyl)-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

-

Serrano-Maciá, F., et al. (2008). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. Molecular Immunology, 45(16), 4256-4264. [Link]

-

Wang, L., et al. (2017). l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2739-2745. [Link]

-

ResearchGate. (n.d.). a) Synthesis of N-phenyl-l-alanine (2 a). b) Synthesis of one of the... [Image]. Retrieved from [Link]

-

Ghosh, P., et al. (2020). N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) inhibits HIV-1 by suppressing the activity of viral protease. Biochemical and Biophysical Research Communications, 527(2), 488-493. [Link]

-

ResearchGate. (2018). A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. [Link]

-

Patsnap. (2025). What drugs are in development for Phenylketonurias?. Patsnap Synapse. [Link]

-

Schultz, K. C., et al. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. Methods in Enzymology, 558, 181-199. [Link]

-

Vlieghe, P., et al. (2010). Methods and protocols of modern solid phase peptide synthesis. Future Medicinal Chemistry, 2(6), 1149-1175. [Link]

-

BioWorld. (2023). Preclinical characterization of SLC6A19 inhibitor JNT-517 divulged at ACS. [Link]

-

Hannedouche, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 29(9), 2196. [Link]

-

Klein, C. D., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry, 58(19), 7847-7861. [Link]

-

National Center for Biotechnology Information (n.d.). N-hydroxy-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenylalanine (CAS 63-91-2). Retrieved from [Link]

-

IntechOpen. (2021). Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. [Link]

-

Yokozeki, K., & Abe, I. (2021). A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use. Bioscience, Biotechnology, and Biochemistry, 85(2), 464-466. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Wang, M., et al. (2022). Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 238, 114480. [Link]

-

Eftekhari-Sis, B., et al. (2013). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 12(2), 149-158. [Link]